Cas no 1804681-62-6 (Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate)

Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate
-
- インチ: 1S/C10H9ClF2N2O4/c1-2-19-6(16)3-5-4-14-10(15(17)18)7(8(5)11)9(12)13/h4,9H,2-3H2,1H3
- InChIKey: SLOINLSAXUCINQ-UHFFFAOYSA-N
- SMILES: ClC1=C(C(F)F)C([N+](=O)[O-])=NC=C1CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 85
- XLogP3: 2.4
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029049693-1g |
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate |
1804681-62-6 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetateに関する追加情報
Research Brief on Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate (CAS: 1804681-62-6)
Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate (CAS: 1804681-62-6) is a pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique structural features, including a difluoromethyl group and a nitro substituent, has been explored for its utility as a key intermediate in the synthesis of biologically active molecules. Recent studies have focused on its role in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research.
The synthesis and characterization of Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate have been reported in several recent publications. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthetic route for this compound, highlighting its high yield and purity. The researchers employed a multi-step process involving the nitration of a pyridine precursor, followed by chlorination and esterification, to achieve the desired product. The structural confirmation was performed using advanced spectroscopic techniques, including NMR and mass spectrometry, ensuring the accuracy of the synthesized compound.
In terms of biological activity, Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate has shown promising results as a precursor for the development of antimicrobial agents. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the difluoromethyl group was found to enhance the compound's stability and bioavailability, making it a valuable scaffold for further optimization.
Additionally, this compound has been investigated for its potential in anticancer drug development. Research published in European Journal of Medicinal Chemistry (2023) explored the cytotoxic effects of Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate derivatives on various cancer cell lines. The results indicated that certain modifications to the pyridine core could significantly enhance the compound's ability to inhibit tumor cell proliferation, with minimal toxicity to normal cells. These findings underscore the compound's potential as a lead structure for the design of new anticancer agents.
Despite these advancements, challenges remain in the practical application of Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate. Issues such as scalability of synthesis, metabolic stability, and off-target effects need to be addressed in future studies. However, the growing body of research on this compound suggests that it holds considerable promise for the development of next-generation therapeutics. Continued exploration of its chemical and biological properties will be essential to fully realize its potential in the pharmaceutical industry.
In conclusion, Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate (CAS: 1804681-62-6) represents a versatile and valuable intermediate in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a compelling subject for ongoing research. As scientists continue to unravel its potential, this compound may play a pivotal role in addressing some of the most pressing challenges in drug discovery and development.
1804681-62-6 (Ethyl 4-chloro-3-(difluoromethyl)-2-nitropyridine-5-acetate) Related Products
- 1955507-40-0(Tert-butyl 2-(2-chloroacetamido)-2-phenylacetate)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 941164-32-5(4-methoxy-N-4-(2-oxopyrrolidin-1-yl)phenylbenzene-1-sulfonamide)
- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)
- 1261787-29-4(5-(Difluoromethoxy)-6-hydroxyquinoline)
- 1784473-48-8(4-(3-Ethoxyphenyl)-3,3-dimethylpyrrolidine)
- 885273-01-8(2-{4-(tert-butoxy)carbonylpiperazin-1-yl}-2-(4-chlorophenyl)acetic acid)
- 1384100-45-1(Bicyclo 6.1.0 nonyne-lysine)
- 2137780-44-8(5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride)
- 2197736-28-8(3-Cyclopropyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole)




